molecular formula C18H20Cl2N2O3S B3549787 N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3549787
M. Wt: 415.3 g/mol
InChI Key: CCLXNDJCFLZNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DCMG belongs to the class of glycine transporter inhibitors and has been found to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

DCMG acts by inhibiting the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synapse. By inhibiting GlyT1, DCMG increases the availability of glycine in the synapse, leading to enhanced NMDA receptor activity. This, in turn, can improve synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
DCMG has been found to have various biochemical and physiological effects, including increased levels of glycine in the brain, enhanced NMDA receptor activity, and improved synaptic plasticity. Additionally, DCMG has been found to have neuroprotective effects and can reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCMG is its specificity for GlyT1, which makes it a useful tool for studying the role of glycine in various neurological disorders. However, one of the limitations of DCMG is its relatively short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are several future directions for the study of DCMG. One important area of research is the development of more potent and selective GlyT1 inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of DCMG for various neurological disorders. Finally, the potential use of DCMG in combination with other drugs for the treatment of neurological disorders should be explored.

Scientific Research Applications

DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain. Studies have shown that DCMG can effectively inhibit the uptake of glycine, an important neurotransmitter, leading to increased glycine levels in the brain. This, in turn, can modulate the activity of NMDA receptors, which play a crucial role in the regulation of synaptic plasticity and cognitive function.

properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-11-5-12(2)18(13(3)6-11)21-17(23)10-22(26(4,24)25)16-8-14(19)7-15(20)9-16/h5-9H,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXNDJCFLZNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3,5-dichlorophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.